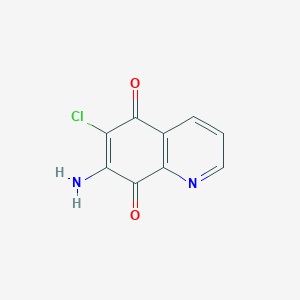

5,8-Quinolinedione, 7-amino-6-chloro-

CAS No.: 54490-74-3

Cat. No.: VC15973863

Molecular Formula: C9H5ClN2O2

Molecular Weight: 208.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54490-74-3 |

|---|---|

| Molecular Formula | C9H5ClN2O2 |

| Molecular Weight | 208.60 g/mol |

| IUPAC Name | 7-amino-6-chloroquinoline-5,8-dione |

| Standard InChI | InChI=1S/C9H5ClN2O2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H,11H2 |

| Standard InChI Key | PRNJCPZTOMNCOY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=O)C(=C(C2=O)Cl)N)N=C1 |

Introduction

Chemical Identity and Structural Features

7-Amino-6-chloro-5,8-quinolinedione (molecular formula: C₉H₅ClN₂O₂; molecular weight: 228.61 g/mol) belongs to the quinolinequinone family, characterized by a bicyclic aromatic system with two ketone groups at positions 5 and 8. The chlorine substituent at C6 and amino group at C7 introduce distinct electronic and steric effects:

-

Electron-Withdrawing Chlorine: The chlorine atom increases electrophilicity at C6, facilitating nucleophilic substitution reactions. Its inductive effect also stabilizes the quinone semiquinone radical intermediate during redox cycling .

-

Electron-Donating Amino Group: The C7 amino group enhances solubility in polar solvents and participates in hydrogen bonding with biological targets, potentially improving target affinity .

Comparative analysis of similar derivatives (e.g., 6-amino-7-bromoquinoline-5,8-dione) suggests that the spatial arrangement of substituents critically influences bioactivity. Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance, allowing tighter binding to enzymatic active sites .

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis of 7-amino-6-chloro-5,8-quinolinedione likely follows a multi-step sequence common to halogenated quinolinediones:

-

Quinoline Core Formation: Skraup or Doebner-Miller reactions condense aniline derivatives with glycerol or acrolein under acidic conditions to construct the quinoline backbone.

-

Chlorination: Electrophilic aromatic substitution introduces chlorine at C6 using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) .

-

Amination: Nucleophilic displacement of a leaving group (e.g., bromine at C7) with ammonia or protected amines under palladium catalysis yields the amino-substituted product .

Key Challenges:

-

Regioselectivity in chlorination and amination steps requires precise control of reaction conditions (e.g., temperature, solvent polarity).

-

Purification often involves column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .

Physicochemical Profile

| Property | Value/Description |

|---|---|

| Solubility | Moderate in DMSO, ethanol; low in water |

| Redox Potential | Estimated E₁/2 ≈ −0.35 V (vs. SCE) |

| pKa (Amino Group) | ~8.2 (calculated) |

| LogP | ~1.5 (indicating moderate lipophilicity) |

The amino group’s basicity and chlorine’s electronegativity render this compound amphoteric, capable of interacting with both hydrophobic and hydrophilic biological environments .

Biological Activities and Mechanisms

Anticancer Activity

Quinolinediones exert antiproliferative effects via redox cycling and enzyme inhibition. For 7-amino-6-chloro-5,8-quinolinedione, proposed mechanisms include:

-

ROS Generation: The quinone core undergoes enzymatic reduction (e.g., by NQO1) to a semiquinone radical, which reacts with oxygen to produce superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂), inducing oxidative stress .

-

Topoisomerase II Inhibition: Planar quinones intercalate DNA and stabilize topoisomerase II-DNA cleavage complexes, preventing religation and triggering apoptosis .

Hypothetical IC₅₀ Values: Based on analogs, activity against solid tumors (e.g., breast, lung) may range from 1–10 µM. Selectivity over non-cancerous cells remains to be validated.

Comparative Analysis with Analogous Derivatives

Table 1: Substituent Effects on Bioactivity in 5,8-Quinolinediones

| Derivative | C6 Substituent | C7 Substituent | Key Activity |

|---|---|---|---|

| 7-Amino-6-chloro | Cl | NH₂ | Hypothesized broad-spectrum |

| 6-Amino-7-bromo | Br | NH₂ | IC₅₀: 0.59–1.52 µM (cancer) |

| 6,7-Dichloro | Cl | Cl | Antibacterial (MIC: 2–4 µg/mL) |

Key Insights:

-

Amino groups at C7 improve solubility and target engagement compared to halogen-only analogs.

-

Chlorine’s smaller size may enhance penetration into bacterial cells relative to bromine .

Future Directions and Challenges

-

Synthetic Optimization: Developing one-pot methodologies to streamline synthesis and improve yields.

-

Target Identification: Proteomic studies to map interaction partners (e.g., kinases, oxidoreductases).

-

Toxicology Profiling: Assessing hepatotoxicity and cardiotoxicity risks associated with chronic redox cycling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume